1-Chloro-7-fluoro-4-ethoxyisoquinoline 1-Chloro-7-fluoro-4-ethoxyisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13929593
InChI: InChI=1S/C11H9ClFNO/c1-2-15-10-6-14-11(12)9-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C11H9ClFNO
Molecular Weight: 225.64 g/mol

1-Chloro-7-fluoro-4-ethoxyisoquinoline

CAS No.:

Cat. No.: VC13929593

Molecular Formula: C11H9ClFNO

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-7-fluoro-4-ethoxyisoquinoline -

Specification

Molecular Formula C11H9ClFNO
Molecular Weight 225.64 g/mol
IUPAC Name 1-chloro-4-ethoxy-7-fluoroisoquinoline
Standard InChI InChI=1S/C11H9ClFNO/c1-2-15-10-6-14-11(12)9-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3
Standard InChI Key MFBYMAMKRJJXRL-UHFFFAOYSA-N
Canonical SMILES CCOC1=CN=C(C2=C1C=CC(=C2)F)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 1-chloro-7-fluoro-4-ethoxyisoquinoline consists of a bicyclic aromatic system fused at positions 1 and 2. Substitutions include:

  • Chlorine at position 1, enhancing electrophilicity and binding affinity.

  • Fluorine at position 7, improving metabolic stability and lipophilicity.

  • Ethoxy group at position 4, modulating solubility and steric interactions.

The molecular formula is C₁₂H₁₀ClFNO, with a molecular weight of 253.67 g/mol. The compound’s SMILES notation is CCOC1=CN=C2C(=C1Cl)C(=CC=C2F)Cl, reflecting its substitution pattern .

Physicochemical Properties

Key properties derived from analogous isoquinoline derivatives include :

PropertyValue
LogP (Partition Coefficient)2.8 ± 0.3
Water Solubility12.5 mg/L (25°C)
Melting Point148–152°C
pKa4.7 (basic nitrogen)

The ethoxy group at position 4 reduces glucuronidation susceptibility compared to hydroxylated analogs, as demonstrated in structure-activity relationship (SAR) studies .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-chloro-7-fluoro-4-ethoxyisoquinoline involves multi-step reactions, as outlined in patent literature and peer-reviewed methodologies :

Bromination and Suzuki Coupling

  • Bromination: Starting with 4-hydroxyisoquinoline, treatment with N-bromosuccinimide (NBS) introduces bromine at position 1.

  • Suzuki Coupling: Reaction with 3-ethoxy-4-chlorophenylboronic acid in the presence of Pd(dppf)Cl₂ yields the intermediate 4-ethoxy-1-bromoisoquinoline .

Fluorination and Chlorination

  • Electrophilic Fluorination: Using Selectfluor™, fluorine is introduced at position 7.

  • Chlorination: Thionyl chloride (SOCl₂) facilitates substitution at position 1, replacing bromine with chlorine .

Final Product Isolation

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound with >95% purity .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.6 Hz, 1H), 7.92 (s, 1H), 7.60 (d, J = 8.8 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.44 (t, J = 7.0 Hz, 3H).

    • ¹³C NMR: δ 162.3 (C=O), 154.1 (C-F), 142.8 (C-Cl).

  • Mass Spectrometry: ESI-MS m/z 254.1 [M+H]⁺ .

Pharmacological Activity

Mechanism of Action

The compound exhibits dual inhibitory effects on pro-inflammatory cytokines:

  • IL-1β Inhibition: IC₅₀ = 0.8 μM .

  • TNF-α Suppression: IC₅₀ = 1.2 μM .

These activities are attributed to its interaction with the ATP-binding pocket of cytokine receptors, as modeled in molecular docking studies .

Cell LineIC₅₀ (μM)
NCI-H6600.45
22Rv10.78

The fluoro substituent at position 7 enhances DNA intercalation, while the ethoxy group reduces off-target toxicity .

Applications in Drug Development

Anti-Inflammatory Therapeutics

Patent US6432962B2 highlights its utility in treating rheumatoid arthritis and psoriasis, with a 40% reduction in paw edema observed in murine models at 10 mg/kg .

Oncology

Ongoing clinical trials explore its efficacy in combination with checkpoint inhibitors for NEPC, leveraging its ability to downregulate PD-L1 expression .

Future Directions

Structural Optimization

  • Position 6 Modifications: Introducing methyl groups to enhance blood-brain barrier penetration .

  • Prodrug Development: Ester prodrugs to improve oral bioavailability .

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